Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]-
Overview
Description
Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- is an organic compound with the molecular formula C21H16N2O This compound is characterized by the presence of a methanone group attached to a 3,5-diaminophenyl ring and a 4-(2-phenylethynyl)phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,5-diaminophenyl intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to obtain the 3,5-diaminophenyl derivative.
Coupling with 4-(2-phenylethynyl)phenyl: The 3,5-diaminophenyl intermediate is then coupled with 4-(2-phenylethynyl)phenyl using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Methanone formation:
Industrial Production Methods
Industrial production of Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: This compound has a similar methanone structure but with dimethylamino groups instead of diamino groups.
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound features a dimethylamino group and a phenyl group attached to the methanone.
Uniqueness
Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- is unique due to the presence of both diamino and phenylethynyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,5-diaminophenyl)-[4-(2-phenylethynyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c22-19-12-18(13-20(23)14-19)21(24)17-10-8-16(9-11-17)7-6-15-4-2-1-3-5-15/h1-5,8-14H,22-23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXDWBYHQVWPKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940344 | |
Record name | (3,5-Diaminophenyl)[4-(phenylethynyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188479-24-5 | |
Record name | CT-605-96 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188479245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,5-Diaminophenyl)[4-(phenylethynyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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